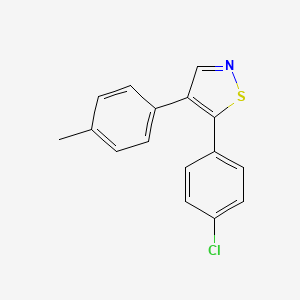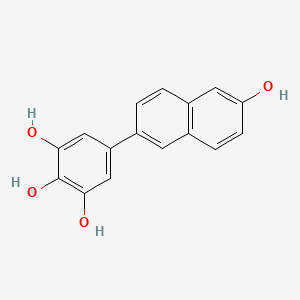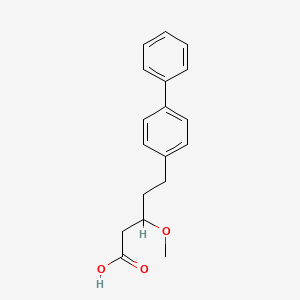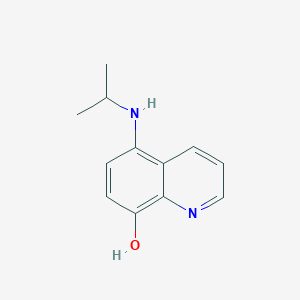
5-(4-Piperidyl)-4-propylisothiazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Piperidyl)-4-propylisothiazol-3-ol ist eine heterocyclische Verbindung, die einen Piperidinring und einen Isothiazolring aufweist. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich der medizinischen Chemie und Pharmakologie, von Interesse. Das Vorhandensein sowohl von Piperidin- als auch von Isothiazol-Molekülen in seiner Struktur lässt vermuten, dass es einzigartige biologische Aktivitäten aufweisen kann.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine übliche Methode beinhaltet die Reaktion von 4-Piperidylamin mit einem geeigneten Isothiazol-Vorläufer. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und erfordern möglicherweise eine Erwärmung, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound kann durch skalierbare Synthesewege erreicht werden, die eine hohe Ausbeute und Reinheit gewährleisten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz des Produktionsprozesses verbessern. Katalysatoren und Reagenzien werden sorgfältig ausgewählt, um Nebenprodukte zu minimieren und die Ausbeute der gewünschten Verbindung zu maximieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-piperidyl)-4-propylisothiazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidylamine with a suitable isothiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Catalysts and reagents are carefully selected to minimize by-products and maximize the yield of the desired compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(4-Piperidyl)-4-propylisothiazol-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden oft in Lösungsmitteln wie Ethanol oder Tetrahydrofuran durchgeführt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Als potenzieller Therapeutik erforscht, aufgrund seiner einzigartigen strukturellen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(4-Piperidyl)-4-propylisothiazol-3-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Verwendungskontext variieren .
Wirkmechanismus
The mechanism of action of 5-(4-piperidyl)-4-propylisothiazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(4-Piperidyl)isoxazol-3-ol: Eine strukturell ähnliche Verbindung mit vergleichbaren biologischen Aktivitäten.
4-(3-Chlor-phenyl)-2-methyl-6-trifluormethyl-1,4-dihydropyridin-3,5-dicarbonsäure: Eine weitere Verbindung mit einem Piperidinring, die in der medizinischen Chemie verwendet wird.
Einzigartigkeit
5-(4-Piperidyl)-4-propylisothiazol-3-ol ist aufgrund des Vorhandenseins sowohl von Piperidin- als auch von Isothiazolringen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C11H18N2OS |
|---|---|
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
5-piperidin-4-yl-4-propyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H18N2OS/c1-2-3-9-10(15-13-11(9)14)8-4-6-12-7-5-8/h8,12H,2-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
INIXNNKFVDXPBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(SNC1=O)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


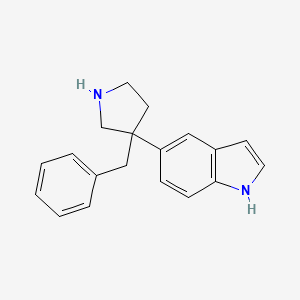

![(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10844514.png)
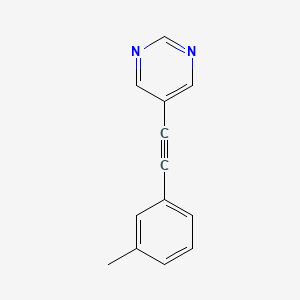
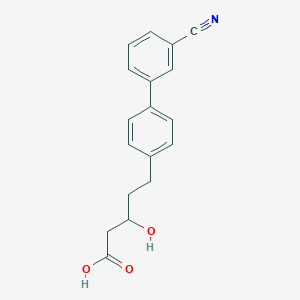
![1H-Pyrazole-3-carboxylic acid, 5-[(4-chlorophenyl)methyl]-](/img/structure/B10844532.png)
